Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)benzoate
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Overview
Description
Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)benzoate is a complex organic compound that features a benzoate ester linked to an imidazole ring The presence of trifluoromethyl and isopropyl groups on the imidazole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)benzoate typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene derivative to introduce the benzoate ester group.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Trifluoromethyl and Isopropyl Groups: These groups are introduced via electrophilic aromatic substitution reactions, often using reagents like trifluoromethyl iodide and isopropyl bromide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-isopropyl-4-methyl-1H-imidazol-2-YL)benzoate: Similar structure but lacks the trifluoromethyl group.
Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Uniqueness
The presence of the trifluoromethyl group in Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)benzoate imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds.
Properties
Molecular Formula |
C15H15F3N2O2 |
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Molecular Weight |
312.29 g/mol |
IUPAC Name |
methyl 4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]benzoate |
InChI |
InChI=1S/C15H15F3N2O2/c1-9(2)20-8-12(15(16,17)18)19-13(20)10-4-6-11(7-5-10)14(21)22-3/h4-9H,1-3H3 |
InChI Key |
MVLTYJWQFKSOND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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